Cas no 2172526-72-4 (2,4-dimethyl-7-azaspiro5.6dodecan-8-one)

2,4-Dimethyl-7-azaspiro[5.6]dodecan-8-one is a spirocyclic lactam compound featuring a unique structural framework with a fused azaspiro ring system. Its rigid spiro architecture and functionalized lactam group make it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The compound’s stereochemical complexity and constrained conformation enhance its utility in designing selective ligands or modulators for biological targets. Its stability under standard conditions and compatibility with further derivatization reactions contribute to its versatility in medicinal chemistry and material science applications. The presence of methyl groups at the 2- and 4-positions may influence steric and electronic properties, offering tailored reactivity for specialized synthetic pathways.
2,4-dimethyl-7-azaspiro5.6dodecan-8-one structure
2172526-72-4 structure
Product name:2,4-dimethyl-7-azaspiro5.6dodecan-8-one
CAS No:2172526-72-4
MF:C13H23NO
Molecular Weight:209.327823877335
CID:5569241
PubChem ID:165593955

2,4-dimethyl-7-azaspiro5.6dodecan-8-one 化学的及び物理的性質

名前と識別子

    • EN300-1628998
    • 2,4-dimethyl-7-azaspiro[5.6]dodecan-8-one
    • 2172526-72-4
    • 2,4-dimethyl-7-azaspiro5.6dodecan-8-one
    • インチ: 1S/C13H23NO/c1-10-7-11(2)9-13(8-10)6-4-3-5-12(15)14-13/h10-11H,3-9H2,1-2H3,(H,14,15)
    • InChIKey: DJSLXFFJWPHQKN-UHFFFAOYSA-N
    • SMILES: O=C1CCCCC2(CC(C)CC(C)C2)N1

計算された属性

  • 精确分子量: 209.177964357g/mol
  • 同位素质量: 209.177964357g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 239
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 29.1Ų

2,4-dimethyl-7-azaspiro5.6dodecan-8-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1628998-100mg
2,4-dimethyl-7-azaspiro[5.6]dodecan-8-one
2172526-72-4
100mg
$1068.0 2023-09-22
Enamine
EN300-1628998-500mg
2,4-dimethyl-7-azaspiro[5.6]dodecan-8-one
2172526-72-4
500mg
$1165.0 2023-09-22
Enamine
EN300-1628998-50mg
2,4-dimethyl-7-azaspiro[5.6]dodecan-8-one
2172526-72-4
50mg
$1020.0 2023-09-22
Enamine
EN300-1628998-10000mg
2,4-dimethyl-7-azaspiro[5.6]dodecan-8-one
2172526-72-4
10000mg
$5221.0 2023-09-22
Enamine
EN300-1628998-0.05g
2,4-dimethyl-7-azaspiro[5.6]dodecan-8-one
2172526-72-4
0.05g
$1020.0 2023-07-10
Enamine
EN300-1628998-5000mg
2,4-dimethyl-7-azaspiro[5.6]dodecan-8-one
2172526-72-4
5000mg
$3520.0 2023-09-22
Enamine
EN300-1628998-250mg
2,4-dimethyl-7-azaspiro[5.6]dodecan-8-one
2172526-72-4
250mg
$1117.0 2023-09-22
Enamine
EN300-1628998-0.25g
2,4-dimethyl-7-azaspiro[5.6]dodecan-8-one
2172526-72-4
0.25g
$1117.0 2023-07-10
Enamine
EN300-1628998-2.5g
2,4-dimethyl-7-azaspiro[5.6]dodecan-8-one
2172526-72-4
2.5g
$2379.0 2023-07-10
Enamine
EN300-1628998-10.0g
2,4-dimethyl-7-azaspiro[5.6]dodecan-8-one
2172526-72-4
10.0g
$5221.0 2023-07-10

2,4-dimethyl-7-azaspiro5.6dodecan-8-one 関連文献

2,4-dimethyl-7-azaspiro5.6dodecan-8-oneに関する追加情報

Professional Introduction to 2,4-dimethyl-7-azaspiro5.6dodecan-8-one (CAS No. 2172526-72-4)

2,4-dimethyl-7-azaspiro5.6dodecan-8-one, identified by the Chemical Abstracts Service Number (CAS No.) 2172526-72-4, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic lactam derivative exhibits a unique framework consisting of an azaspiro ring system, which is a cornerstone in the design of bioactive molecules. The presence of two methyl substituents at the 2- and 4-positions, coupled with the spiro connection between the five-membered and six-membered rings, contributes to its distinct chemical and pharmacological properties.

The compound’s molecular structure, featuring a nitrogen-containing heterocycle, positions it as a potential scaffold for drug discovery initiatives. Spirocyclic compounds are particularly noteworthy due to their rigid conformation and enhanced binding affinity, which can be exploited in the development of novel therapeutic agents. The 7-azaspiro5.6dodecan-8-one moiety suggests a high degree of molecular complexity, which may translate into selective interactions with biological targets.

In recent years, there has been growing interest in spirocyclic scaffolds due to their ability to modulate enzyme activity and receptor binding. For instance, studies have demonstrated that spirocyclic lactams can serve as potent inhibitors of proteases and kinases, which are critical targets in oncology and inflammatory diseases. The 2,4-dimethyl substitution pattern may further refine the pharmacophoric features of this compound, enhancing its potential as a lead molecule for drug development.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such molecules with high precision. Molecular docking simulations have revealed that 2,4-dimethyl-7-azaspiro5.6dodecan-8-one can interact with various protein targets, including those implicated in metabolic disorders and neurodegenerative diseases. These findings align with emerging trends in medicinal chemistry, where structure-based drug design plays a pivotal role in accelerating the discovery of novel therapeutics.

The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. Techniques such as transition-metal-catalyzed reactions and intramolecular cyclization strategies have been employed to construct the azaspiro framework efficiently. Additionally, the introduction of methyl groups at specific positions demands careful consideration to avoid unwanted side reactions.

Evaluation of 2,4-dimethyl-7-azaspiro5.6dodecan-8-one in preclinical models has provided insights into its biological activity. Preliminary data suggest that this compound exhibits moderate potency against certain enzymatic targets, making it a promising candidate for further investigation. Moreover, its structural features may contribute to favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

The pharmaceutical industry continues to leverage innovative technologies to optimize drug candidates like 2,4-dimethyl-7-azaspiro5.6dodecan-8-one. Techniques such as high-throughput screening (HTS) and fragment-based drug design are being employed to identify novel analogs with enhanced efficacy and reduced toxicity. These approaches are particularly valuable in addressing complex diseases that require targeted interventions.

The future prospects for this compound are promising, given its unique structural attributes and potential therapeutic applications. As research progresses, additional derivatives may be synthesized to fine-tune their biological profiles. Collaborative efforts between academia and industry will be essential in translating these findings into clinical reality.

In conclusion,2,4-dimethyl-7-azaspiro5.6dodecan-8-one (CAS No. 2172526-72-4) represents a compelling example of how structural complexity can be harnessed to develop novel therapeutic agents. Its spirocyclic core and substituent pattern offer a rich foundation for drug discovery initiatives across multiple therapeutic areas.

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